molecular formula C13H10N2S2 B11769967 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine

3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine

Cat. No.: B11769967
M. Wt: 258.4 g/mol
InChI Key: DGNYSZQKPQHEDH-UHFFFAOYSA-N
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Description

3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals, agrochemicals, and natural products

Preparation Methods

The synthesis of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine typically involves the reaction of thiourea with α-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, which entails the reaction between thioamides and α-halocarbonyl compounds . For instance, the reaction of ethyl 3-bromo-2-oxopropanoate with thioamides can furnish thiazoles . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.

Mechanism of Action

The mechanism of action of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N2S2

Molecular Weight

258.4 g/mol

IUPAC Name

3-(4-thiophen-2-yl-1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C13H10N2S2/c14-10-4-1-3-9(7-10)13-15-11(8-17-13)12-5-2-6-16-12/h1-8H,14H2

InChI Key

DGNYSZQKPQHEDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

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